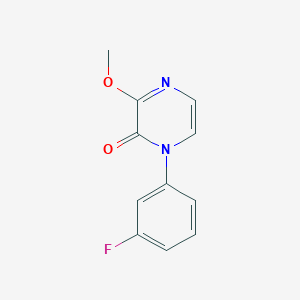![molecular formula C16H22N4O B12239895 1-(3-methoxyphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B12239895.png)
1-(3-methoxyphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxyphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 3-methoxyphenyl group and a 1H-pyrazol-1-yl ethyl group
Preparation Methods
The synthesis of 1-(3-methoxyphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through a diol-diamine coupling reaction, often catalyzed by ruthenium (II) complexes.
Substitution with 3-Methoxyphenyl Group: The piperazine core is then reacted with 3-methoxyphenyl halides under basic conditions to introduce the 3-methoxyphenyl group.
Introduction of the 1H-Pyrazol-1-yl Ethyl Group: The final step involves the reaction of the intermediate with 1H-pyrazol-1-yl ethyl halides, typically under nucleophilic substitution conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
1-(3-Methoxyphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic ring, depending on the reaction conditions and reagents used.
Common reagents and conditions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted piperazines.
Scientific Research Applications
1-(3-Methoxyphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents and anti-inflammatory drugs.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act on CNS receptors, modulating neurotransmitter activity. The pyrazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Methoxyphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine can be compared with similar compounds such as:
1-(3-Methoxyphenyl)piperazine: Lacks the pyrazole ring, which may result in different pharmacological properties.
4-[2-(1H-Pyrazol-1-yl)ethyl]piperazine: Lacks the methoxyphenyl group, affecting its chemical reactivity and biological activity.
3-(2-Methoxyphenyl)-1H-pyrazole: Contains the methoxyphenyl and pyrazole moieties but lacks the piperazine ring, leading to different applications and properties.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C16H22N4O |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-4-(2-pyrazol-1-ylethyl)piperazine |
InChI |
InChI=1S/C16H22N4O/c1-21-16-5-2-4-15(14-16)19-11-8-18(9-12-19)10-13-20-7-3-6-17-20/h2-7,14H,8-13H2,1H3 |
InChI Key |
WHRWZBPRUUNVFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CCN3C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,4-dioxan-2-yl)methyl]-N-methyl-6-(methylsulfanyl)-1,3-benzothiazol-2-amine](/img/structure/B12239822.png)
![1-methyl-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B12239823.png)
![4-Ethyl-5-fluoro-6-({1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B12239827.png)
![3-{2-Oxo-2-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B12239831.png)
![5-Ethyl-2-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12239833.png)
![6-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-ethyl-9H-purine](/img/structure/B12239834.png)
![6-Fluoro-2-[3-(fluoromethyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B12239851.png)
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-2-tert-butyl-5,6-dimethylpyrimidine](/img/structure/B12239855.png)
![2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12239861.png)

![2-(cyclopropanesulfonyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12239867.png)

![1-[(Pyridin-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B12239869.png)
![4-Ethyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12239880.png)
